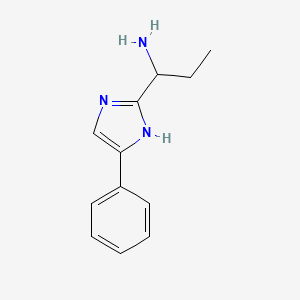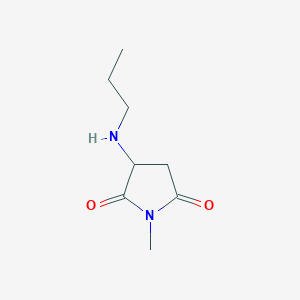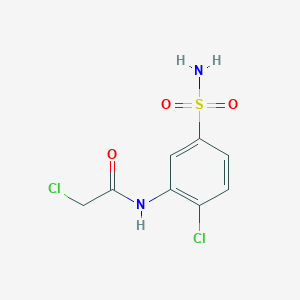![molecular formula C16H22N4S B1419232 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine CAS No. 1156781-45-1](/img/structure/B1419232.png)
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine
Übersicht
Beschreibung
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Dual-Action Hypoglycemic Agents : Novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, which share a similar structural motif to N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine, have been synthesized and evaluated as glucokinase activators. These compounds have been found to be potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ, showing significant efficacy in reducing glucose levels in mice (Song et al., 2011).
Dynamic Tautomerism and Divalent N(I) Character : Research on N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, revealed dynamic tautomerism and divalent N(I) character. The study provided insights into electron distribution, tautomeric preferences, protonation energy, and divalent N(I) character in such compounds (Bhatia, Malkhede & Bharatam, 2013).
Mycobacterium tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure to the compound , were designed and synthesized for their in vitro activity against Mycobacterium tuberculosis GyrB ATPase. These compounds showed promising activity against tuberculosis (Jeankumar et al., 2013).
Structural Characterization : Studies on structural characterization of polymorphs of related thiazole derivatives have been conducted, providing insights into their molecular and crystalline structures, which is vital for understanding the physical and chemical properties of these compounds (Böck et al., 2020).
Antimicrobial Activities : Research into thiazole derivatives has shown that they possess significant antimicrobial properties. For example, studies on thiazolyl chalcones and their derivatives, which are structurally related to N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine, revealed marked potency as antimicrobial agents (Venkatesan & Maruthavanan, 2012).
Wirkmechanismus
Target of Action
Thiazole and imidazole derivatives have been found to interact with a wide range of biological targets. They are known to exhibit diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of thiazole and imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole and imidazole derivatives can affect various biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Pharmacokinetics
The pharmacokinetics of thiazole and imidazole derivatives can also vary greatly depending on their specific structure. Generally, these compounds are known to be soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of thiazole and imidazole derivatives can range from antimicrobial effects to antitumor activity, depending on the specific compound and its target .
Action Environment
The action of thiazole and imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of these compounds, which can in turn influence their interaction with biological targets .
Eigenschaften
IUPAC Name |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12(15-11-21-13(2)19-15)18-14-6-9-20(10-7-14)16-5-3-4-8-17-16/h3-5,8,11-12,14,18H,6-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNTUMGROERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)
![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)

amino]-acetic acid](/img/structure/B1419156.png)

![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)



![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)
![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)
![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)
![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)